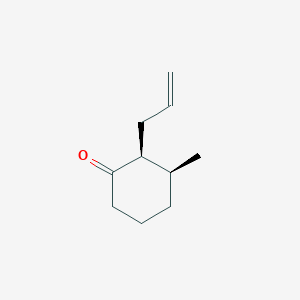
(2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one is a chiral organic compound with a cyclohexanone core structure. This compound is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclohexane ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. The starting material, typically a cyclohexanone derivative, undergoes a series of reactions including alkylation, reduction, and functional group transformations to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts or ligands to achieve high enantioselectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner. It is often used in studies related to enzyme-substrate interactions and the development of chiral drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of novel aromatic compounds.
Mechanism of Action
The mechanism by which (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one
- (2S,3R)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one
- (2R,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one
Uniqueness
The uniqueness of (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can lead to different reactivity and interactions compared to its stereoisomers, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61674-93-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-3-5-9-8(2)6-4-7-10(9)11/h3,8-9H,1,4-7H2,2H3/t8-,9-/m0/s1 |
InChI Key |
JNDGVJUNFDJOLD-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)[C@H]1CC=C |
Canonical SMILES |
CC1CCCC(=O)C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















